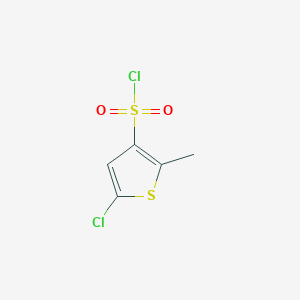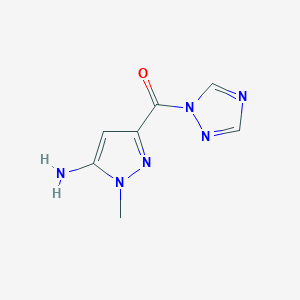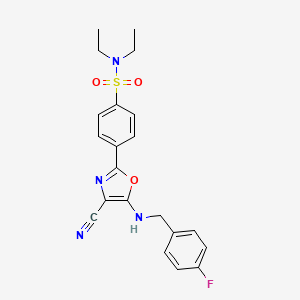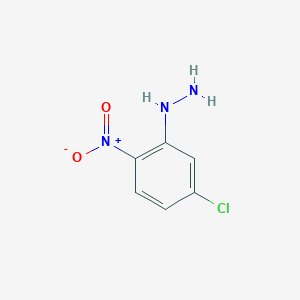
5-Chloro-2-methylthiophene-3-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related thiophene derivatives often involves reactions with sulfuryl chloride, providing a pathway to chlorinated thiophene compounds. For example, the synthesis of 2-Chloro-5-methylthiophene, a compound with structural similarities, was reported through the reaction of 2-methylthiophene with sulfuryl chloride, yielding the product with a significant yield (Zhangqi Yang, 2010).
Molecular Structure Analysis
The molecular structure of thiophene derivatives, including sulfonyl chloride-substituted compounds, is crucial for understanding their reactivity and potential applications. For instance, crystallographic studies on related tetrazole derivatives provide insights into the structural aspects that might influence the behavior of 5-Chloro-2-methylthiophene-3-sulfonyl chloride (B. Al-Hourani et al., 2015).
Chemical Reactions and Properties
The compound's reactivity towards nucleophiles and electrophiles, including the formation of sulfonamides and the potential for undergoing nucleophilic substitution reactions, highlights its versatility. Research on similar thiazole derivatives demonstrates the ability to undergo reactions with amines to build sulfonamides, showcasing the compound's chemical utility (K. V. Turov, T. Vinogradova, V. Brovarets, 2014).
Physical Properties Analysis
While specific studies on 5-Chloro-2-methylthiophene-3-sulfonyl chloride's physical properties were not identified, the analysis of related compounds provides a basis for understanding its potential physical characteristics, including solubility, melting point, and stability under various conditions.
Chemical Properties Analysis
The chemical properties of 5-Chloro-2-methylthiophene-3-sulfonyl chloride, such as its reactivity towards different chemical reagents, stability under various conditions, and the influence of its molecular structure on its reactivity, can be inferred from studies on similar sulfonyl chloride-containing compounds. The synthesis and reactivity of compounds like methylthio- and methylsulfonylpolychlorobiphenyls offer insights into the behavior of sulfonyl chlorides in chemical synthesis (A. Bergman, B. Jansson, I. Bamford, 1980).
Scientific Research Applications
Synthesis of Pharmaceuticals and Agrochemicals
5-Chloro-2-methylthiophene-3-sulfonyl chloride is a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. For example, 2-Chloro-5-methylthiophene, a related compound, has been synthesized through a reaction with sulfuryl chloride, indicating the potential of derivatives like 5-Chloro-2-methylthiophene-3-sulfonyl chloride in such processes (Yang, 2010).
Chemical Reactions and Derivatives
A study on the reactions of 5-chloro-2-thiophenesulfonyl chloride, a similar compound, showed its ability to form various derivatives through reactions with different chemicals like ammonia, hydrazine hydrate, sodium azide, and more. This highlights the chemical versatility and the potential for creating a wide range of chemical derivatives of 5-Chloro-2-methylthiophene-3-sulfonyl chloride (Obafemi, 1982).
Antiviral Activity
Derivatives of 5-Chloro-2-methylthiophene-3-sulfonyl chloride have been explored for their antiviral activities. For instance, the synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides, starting from 4-chlorobenzoic acid, demonstrated potential anti-tobacco mosaic virus activity, suggesting similar possibilities for 5-Chloro-2-methylthiophene-3-sulfonyl chloride derivatives (Chen et al., 2010).
Synthesis of Antioxidants
Another research area involves the synthesis of potent antioxidants using derivatives of 5-Chloro-2-methylthiophene-3-sulfonyl chloride. For example, derivatives of amlodipine, a dihydropyridine, were synthesized using sulfonyl chlorides, showcasing the compound's utility in creating antioxidants (Sudhana & Adi, 2019).
Safety and Hazards
properties
IUPAC Name |
5-chloro-2-methylthiophene-3-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2O2S2/c1-3-4(11(7,8)9)2-5(6)10-3/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBNCOJCAHYKBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)Cl)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-methylthiophene-3-sulfonyl chloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1'-(2-Fluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2489381.png)
![benzo[d][1,3]dioxol-5-yl(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)methanone](/img/structure/B2489382.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide](/img/structure/B2489384.png)

![N-(3-chlorophenyl)-7-(4-chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide](/img/structure/B2489389.png)
![N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)thiophene-2-carboxamide](/img/structure/B2489390.png)

![3-(tert-butyl)-8b-hydroxy-4-oxo-4,8b-dihydroindeno[1,2-c]pyrazole-1(3aH)-carboxamide](/img/structure/B2489394.png)

![2-(3-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-5-methyl-2-(methylthio)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)ethyl acetate](/img/structure/B2489396.png)
![4-benzyl-N-cyclopentyl-2-(2-fluorobenzyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2489397.png)
